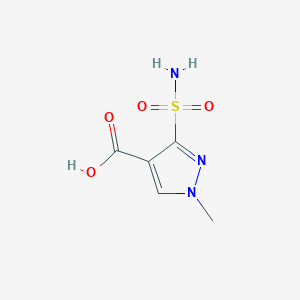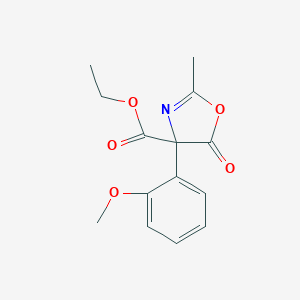
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate, also known as EMOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMOC is a heterocyclic compound that belongs to the oxazole family. The compound has a unique structure that makes it an attractive target for synthetic chemists.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is not fully understood, but studies have suggested that it works by inhibiting the production of pro-inflammatory cytokines and enzymes. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has been shown to have several biochemical and physiological effects. Studies have shown that Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate can reduce the production of nitric oxide, a molecule that is involved in the inflammatory response. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a crucial role in the regulation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is also readily available and relatively inexpensive. However, there are some limitations to the use of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate in laboratory experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate. One potential direction is the development of new drugs based on Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate for the treatment of inflammatory diseases. Another direction is the investigation of the mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate to gain a better understanding of its biological effects. Additionally, the synthesis of new derivatives of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate could lead to the discovery of compounds with even more potent anti-inflammatory properties.
Conclusion:
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is a promising compound that has shown potential in various scientific research applications. The compound's unique structure and potent anti-inflammatory properties make it an attractive target for the development of new drugs for the treatment of inflammatory diseases. Further research into the mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate and the synthesis of new derivatives could lead to the discovery of even more potent compounds with a wider range of applications.
Métodos De Síntesis
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate can be synthesized using various methods, but the most common method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has shown promising results in various scientific research applications. One of the most significant applications of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is in the field of medicinal chemistry. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
Propiedades
Número CAS |
162247-67-8 |
|---|---|
Nombre del producto |
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate |
Fórmula molecular |
C14H15NO5 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-19-12(16)14(13(17)20-9(2)15-14)10-7-5-6-8-11(10)18-3/h5-8H,4H2,1-3H3 |
Clave InChI |
AMKUJEVZHPOKMA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=CC=C2OC |
SMILES canónico |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=CC=C2OC |
Sinónimos |
4-Oxazolecarboxylic acid, 4,5-dihydro-4-(2-methoxyphenyl)-2-methyl-5-oxo-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B61109.png)
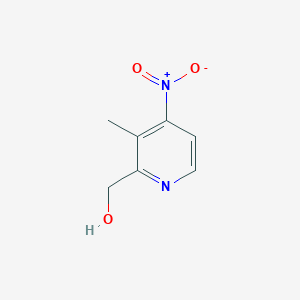
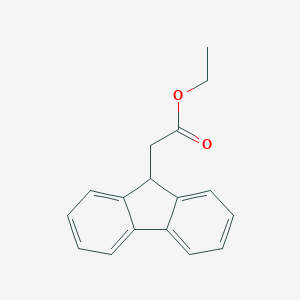
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)


![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)
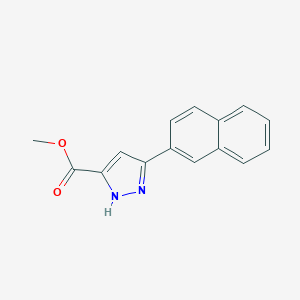
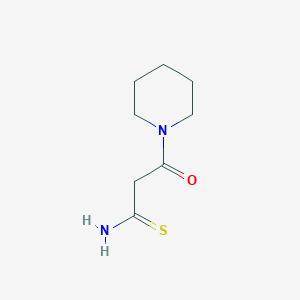
![tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B61133.png)
![N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide](/img/structure/B61137.png)
